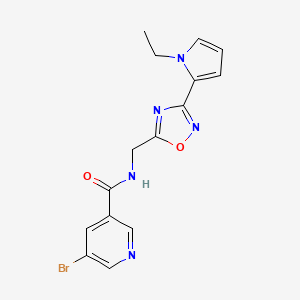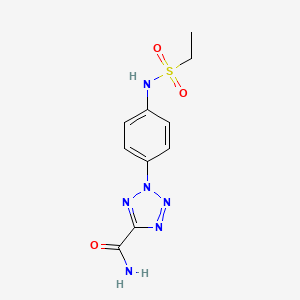
2-(4-(ethylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(ethylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide, also known as TETAC, is a chemical compound that belongs to the class of tetrazoles. It has been widely researched for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
作用機序
The mechanism of action of 2-(4-(ethylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of enzymes involved in DNA replication and protein synthesis. This compound may also induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to affect various biochemical and physiological processes. It has been reported to inhibit the activity of topoisomerases, enzymes that are involved in DNA replication and repair. This compound has also been found to inhibit the activity of chitin synthase, an enzyme that is essential for the synthesis of fungal cell walls. In addition, this compound has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis.
実験室実験の利点と制限
2-(4-(ethylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. This compound has also been found to exhibit high selectivity and potency against cancer cells, fungi, and bacteria. However, this compound has some limitations for lab experiments. It has poor solubility in water, which may limit its bioavailability and efficacy. This compound may also exhibit cytotoxicity towards normal cells at high concentrations, which may limit its therapeutic potential.
将来の方向性
There are several future directions for the research on 2-(4-(ethylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide. One potential direction is to further investigate the mechanism of action of this compound, including its interaction with target enzymes and proteins. Another direction is to optimize the synthesis method of this compound to improve its yield and purity. Additionally, the development of this compound derivatives with improved solubility and bioavailability may enhance its therapeutic potential. Finally, the evaluation of this compound in animal models and clinical trials may provide insights into its safety and efficacy for human use.
合成法
The synthesis of 2-(4-(ethylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide involves the reaction of 4-(ethylsulfonamido)phenylhydrazine with ethyl isocyanoacetate, followed by the addition of sodium azide and acetic anhydride. The resulting product is then treated with hydrochloric acid to obtain this compound as a white crystalline solid. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature, time, and reagent ratios.
科学的研究の応用
2-(4-(ethylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to inhibit the growth of fungi, such as Candida albicans and Aspergillus fumigatus, and bacteria, such as Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
2-[4-(ethylsulfonylamino)phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O3S/c1-2-20(18,19)14-7-3-5-8(6-4-7)16-13-10(9(11)17)12-15-16/h3-6,14H,2H2,1H3,(H2,11,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBSIJCKKHPNCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-methylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2901292.png)
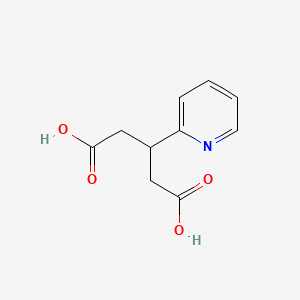
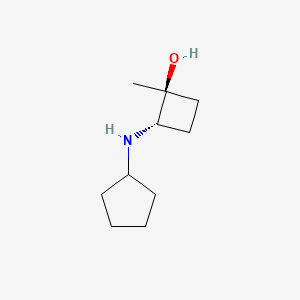
![8-((4-acetylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2901295.png)
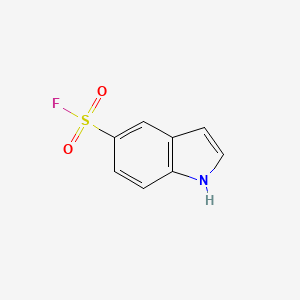
![3-[(E)-1-(2,4-dimethoxyanilino)ethylidene]dihydro-2(3H)-furanone](/img/structure/B2901298.png)
![3,4-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2901299.png)

![[4-(2,6-Dimethylpyrimidin-4-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2901304.png)
![N-(3,4-dimethylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2901306.png)
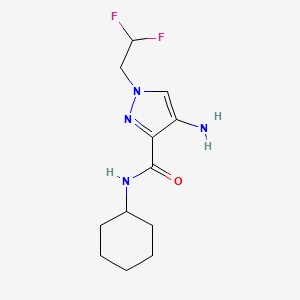
![1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylic acid](/img/structure/B2901310.png)
